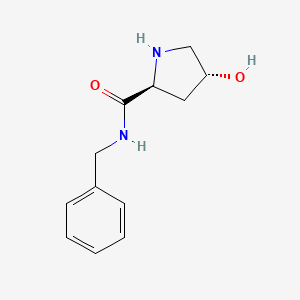
(2S,4R)-N-Benzyl-4-hydroxypyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,4R)-N-Benzyl-4-hydroxypyrrolidine-2-carboxamide is a chiral compound that belongs to the class of pyrrolidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-N-Benzyl-4-hydroxypyrrolidine-2-carboxamide typically involves starting from chiral pool precursors or through stereoselective reactions. For example, the asymmetric synthesis of similar pyrrolidine derivatives often involves the use of trans-4-hydroxy-L-proline as a starting material. Key steps in the synthesis may include tethered aminohydroxylation to introduce the amino alcohol functionality and double reduction of cyclic sulfonamide precursors.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar stereoselective reactions and chiral starting materials. The use of high-performance liquid chromatography (HPLC) for purification and analysis is common in industrial settings to ensure the enantiomeric purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-N-Benzyl-4-hydroxypyrrolidine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce carbonyl groups to alcohols or amines.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
(2S,4R)-N-Benzyl-4-hydroxypyrrolidine-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in stabilizing protein structures and enhancing protein folding pathways.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2S,4R)-N-Benzyl-4-hydroxypyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may stabilize protein structures by enforcing the natural puckering conformation of proline residues . This stabilization can enhance the overall stability and activity of the target protein.
Comparison with Similar Compounds
Similar Compounds
(2S,4R)-1-Boc-2-cyano-4-hydroxypyrrolidine: A chiral pyrrolidine derivative used in medicinal chemistry.
(2S,4R)-4-methyl-2-(2-methylprop-1-en-1-yl)tetrahydro-2H-pyran: A terpene used in the fragrance and flavor industry.
(2S,4R)-4-ethylproline: A nonproteogenic amino acid used in the synthesis of antibiotics.
Uniqueness
(2S,4R)-N-Benzyl-4-hydroxypyrrolidine-2-carboxamide is unique due to its specific stereochemistry and functional groups, which make it a valuable building block in organic synthesis and a potential candidate for drug development.
Properties
Molecular Formula |
C12H16N2O2 |
|---|---|
Molecular Weight |
220.27 g/mol |
IUPAC Name |
(2S,4R)-N-benzyl-4-hydroxypyrrolidine-2-carboxamide |
InChI |
InChI=1S/C12H16N2O2/c15-10-6-11(13-8-10)12(16)14-7-9-4-2-1-3-5-9/h1-5,10-11,13,15H,6-8H2,(H,14,16)/t10-,11+/m1/s1 |
InChI Key |
DDUJJUNVYRBWIG-MNOVXSKESA-N |
Isomeric SMILES |
C1[C@H](CN[C@@H]1C(=O)NCC2=CC=CC=C2)O |
Canonical SMILES |
C1C(CNC1C(=O)NCC2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















